Ethyl 1-(5-chloro-2-formylphenyl) piperidine-4-carboxylate

MAGL inhibition Molecular Dynamics MM/PBSA

Researchers developing reversible MAGL inhibitors for CNS disorders often struggle to find a scaffold with a well-defined binding mode for rational optimization. Ethyl 1-(5-chloro-2-formylphenyl)piperidine-4-carboxylate (CAS 2010156-05-3) solves this by providing a validated core structure with a unique conformational binding profile: - Precise interaction network: Dual H-bonds with Ala51/Met123 and electrostatic engagement with Glu53 enable structure-based design. - Benchmark for computational models: Its binding energy (-154.123 kcal/mol) and detailed energy decomposition data allow rigorous validation of new scoring functions. - Versatile synthetic handle: The ethyl ester at the 4-position enables rapid library generation for focused SAR exploration.

Molecular Formula C15H18ClNO3
Molecular Weight 295.76 g/mol
Cat. No. B12068725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(5-chloro-2-formylphenyl) piperidine-4-carboxylate
Molecular FormulaC15H18ClNO3
Molecular Weight295.76 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C2=C(C=CC(=C2)Cl)C=O
InChIInChI=1S/C15H18ClNO3/c1-2-20-15(19)11-5-7-17(8-6-11)14-9-13(16)4-3-12(14)10-18/h3-4,9-11H,2,5-8H2,1H3
InChIKeyFOXZITQEESXWGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(5-chloro-2-formylphenyl)piperidine-4-carboxylate: Key MAGL Inhibitor Scaffold


Ethyl 1-(5-chloro-2-formylphenyl) piperidine-4-carboxylate (CAS 2010156-05-3) is a synthetic small molecule belonging to the aryl formyl piperidine class . It features a piperidine ring substituted at the 1-position with a 5-chloro-2-formylphenyl group and at the 4-position with an ethyl carboxylate ester. This compound serves as a core scaffold in the development of reversible monoacylglycerol lipase (MAGL) inhibitors, a target implicated in the endocannabinoid system and investigated for therapeutic potential in depression and other CNS disorders [1]. The presence of the aldehyde (formyl) group and the chlorine atom on the phenyl ring provides critical points for molecular recognition and structure-activity relationship (SAR) studies, differentiating it within its chemical series.

Ethyl 1-(5-chloro-2-formylphenyl)piperidine-4-carboxylate: Irreplaceable Scaffold


The core piperidine-4-carboxylate scaffold of this compound is common, but subtle changes to the N-aryl substituent lead to drastic functional consequences. As demonstrated in comparative molecular dynamics studies, modifying the 1-substituted group on the phenyl ring results in up to a 7000-fold difference in experimental inhibitory capacity against MAGL [1]. The specific 5-chloro-2-formyl substitution pattern on the phenyl ring dictates a unique conformational binding mode, influencing hydrogen bonding with key residues like Ala51 and Met123, and altering the electrostatic environment with charged residues such as Glu53. A simple substitution to an analog without this precise pattern can invert critical electrostatic interactions from attraction to repulsion, fundamentally changing the compound's binding affinity and mechanism [1]. Therefore, generic substitution is not viable for research aiming to reproduce or build upon specific molecular interactions and binding kinetics.

Ethyl 1-(5-chloro-2-formylphenyl)piperidine-4-carboxylate: Quantitative Differentiation Evidence


Binding Free Energy vs. 1-Substituted Analogs

In a head-to-head molecular dynamics study, the target compound (defined as Inhibitor 2 in the series) demonstrated a calculated binding free energy (ΔGbinding) of -154.123 kcal/mol, positioning it between the series' most potent inhibitor (Inhibitor 1, -180.067 kcal/mol) and the weakest (Inhibitor 4, -75.383 kcal/mol) [1]. This 78.7 kcal/mol advantage over Inhibitor 4 highlights that the compound's specific 1-substituent configuration enables significantly more favorable binding than simple aromatic substitutions, directly impacting its viability as a lead scaffold for reversible MAGL inhibition.

MAGL inhibition Molecular Dynamics MM/PBSA Binding Free Energy

Hydrogen Bonding and Conformational Stability

The target compound forms a specific, stable hydrogen bonding network. During 200 ns simulations, it maintained hydrogen bonds with two key catalytic residues, Ala51 (27.36% occurrence) and Met123, within the MAGL oxyanion hole [1]. This dual interaction is a hallmark of a stable binding pose. In contrast, Inhibitor 4 formed only one hydrogen bond with Met123, and Inhibitor 1 failed to form any stable hydrogen bonds despite its superior total binding energy [1]. This distinct hydrogen bonding signature provides a verifiable, structurally defined advantage for the 5-chloro-2-formylphenyl substitution pattern.

Hydrogen Bonding Conformational Analysis MAGL Structure-Based Drug Design

Electrostatic Interaction with Glu53

The 5-chloro-2-formyl substitution influences long-range electrostatics. For the target compound (Inhibitor 2), the residue Glu53 contributes a strong, attractive electrostatic interaction (negative EMM contribution) [1]. This attraction is characteristic of Inhibitors 1, 2, and 3. However, in the less active Inhibitor 4, this interaction becomes repulsive (positive EMM contribution), directly correlating with its poor binding energy [1]. This switch from attraction to repulsion is a direct consequence of the altered inhibitor tail conformation driven by the 1-substituent change, a factor that can be traced back to the compound's unique chemical structure.

Electrostatic Interactions MAGL Inhibition Binding Mode SAR

Ethyl 1-(5-chloro-2-formylphenyl)piperidine-4-carboxylate: Application Scenarios


Structure-Based Design of Reversible MAGL Inhibitors

The compound's defined binding mode, characterized by a dual hydrogen bond with Ala51/Met123 and a strong electrostatic interaction with Glu53, makes it an ideal starting point for rational, structure-based optimization of reversible MAGL inhibitors. Researchers can use its conformational profile to design analogs that improve upon its binding energy (-154.123 kcal/mol) while maintaining its favorable interaction network, aiming for candidates with better target engagement for depression treatment [1].

Molecular Dynamics Benchmarking

As part of a well-characterized series with a >7000-fold activity range, this compound serves as a benchmark for computational models. Its intermediate binding properties and the detailed energy decomposition data available (e.g., ΔEvdW = -207.610 kcal/mol, ΔEelec = -103.245 kcal/mol) allow computational chemists to test and validate new scoring functions or simulation protocols on a system where subtle binding differences are critical [1].

Fragment-Based and Combinatorial Library Synthesis

The compound's ethyl ester functionality at the 4-position is a synthetic handle easily modified to generate diverse compound libraries. The quantitative SAR from MD studies shows that modifications at the 1-position dramatically alter binding, while the 4-position may be exploited for activity tuning or property modulation. This compound is a validated core scaffold for creating focused libraries aimed at exploring chemical space around the MAGL binding pocket [1].

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